Carbazochrome sodium sulfonate
Overview
Description
Carbazochrome sodium sulfonate is a hemostatic agent primarily used to control bleeding. It is an oxidation product of adrenaline and is known for enhancing microcirculatory tone. This compound is particularly effective in promoting clotting and preventing blood loss from open wounds. It is commonly used in the treatment of capillary and parenchymal hemorrhage, intestinal bleeding, and thrombocytopenic purpura .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of carbazochrome sodium sulfonate involves several steps:
Raw Materials Dissolution and Reaction: Purified water, carbazochrome, sodium bisulfite, and ascorbic acid are placed in a reaction tank. The mixture is heated while stirring until all solid substances are completely dissolved. The reaction is then maintained at a specific temperature to obtain a reaction solution.
Decolorization and Separation: A decolorant is added to the reaction solution, and the mixture is stirred at a constant temperature for decolorization. After decolorization, the solution undergoes centrifugal filtration, and the residues are washed with purified water. The filtrates are combined to obtain a solution ready for crystallization.
Crystallization: The pH value of the solution is adjusted with an alkaline substance, followed by cooling and standing to precipitate crystals.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The reaction yield can exceed 90%, and the purity of the final product can be more than 99% .
Chemical Reactions Analysis
Types of Reactions: Carbazochrome sodium sulfonate undergoes various chemical reactions, including:
Oxidation: As an oxidation product of adrenaline, it can further undergo oxidation reactions.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Carbazochrome sodium sulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is primarily used as a hemostatic agent to control bleeding in surgical and non-surgical settings. .
Mechanism of Action
Carbazochrome sodium sulfonate exerts its effects by interacting with α-adrenoreceptors on the surface of platelets. These receptors are Gq-coupled and activate the phospholipase C (PLC) inositol trisphosphate (IP3)/diacylglycerol (DAG) pathway, leading to an increase in intracellular calcium levels. This increase in calcium triggers a series of events that result in platelet aggregation and the formation of a platelet plug, effectively ceasing blood flow from open wounds .
Comparison with Similar Compounds
Adrenochrome: A related compound that also has hemostatic properties.
Tranexamic Acid: Another hemostatic agent used to reduce blood loss during surgeries.
Troxerutin: Often used in combination with carbazochrome sodium sulfonate for enhanced hemostatic effects
Uniqueness: this compound is unique due to its specific mechanism of action involving α-adrenoreceptors and its ability to enhance microcirculatory tone. Unlike some other hemostatic agents, it does not significantly affect blood pressure or heart rate, making it a safer option for patients with cardiovascular concerns .
Properties
IUPAC Name |
sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZKPUQLQNDXMQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022732, DTXSID40873058 | |
Record name | Carbazochrome sodium sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51460-26-5, 942433-41-2 | |
Record name | Carbazochrome sodium sulfonate [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051460265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazochrome sodium sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 5-(carbamoylhydrazono)-2,3,5,6-tetrahydro-1-methyl-6-oxo-1H-indole-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBAZOCHROME SODIUM SULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0I08M946E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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